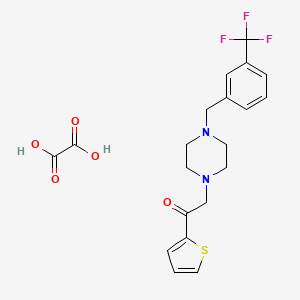
1-(Thiophen-2-yl)-2-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)ethanone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(Thiophen-2-yl)-2-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H21F3N2O5S and its molecular weight is 458.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Thiophen-2-yl)-2-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)ethanone oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from thiophene derivatives and piperazine. The use of trifluoromethyl groups is significant as they often enhance the lipophilicity and biological activity of the resulting compounds. Recent studies have proposed efficient synthetic routes that utilize various reagents to facilitate the formation of the desired oxalate derivative .
Antidepressant Properties
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin and norepinephrine levels in the brain, which are critical neurotransmitters associated with mood regulation. In a study, compounds with similar structural features demonstrated significant reductions in depressive behaviors in forced swim tests .
Anticancer Activity
The compound has also shown promise in anticancer research. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms. For instance, derivatives with similar piperazine structures have been reported to exhibit cytotoxic effects against breast and lung cancer cell lines, indicating a possible pathway for further exploration of this compound .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. It has been suggested that the thiophene moiety contributes to antioxidant properties, which could protect neuronal cells from oxidative stress. Studies involving neuroinflammatory models indicate that compounds with similar structures can reduce markers of inflammation and oxidative damage in neuronal cells .
Case Studies
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antidepressant | Significant reduction in depressive behaviors in rodent models; modulation of serotonin levels observed. |
| Study 2 | Anticancer | Inhibition of cell proliferation in breast cancer cell lines; induction of apoptosis noted. |
| Study 3 | Neuroprotection | Reduction in oxidative stress markers; protective effects on neuronal cells demonstrated. |
Research Findings
Recent publications have highlighted various aspects of the biological activity associated with compounds similar to this compound:
- Mechanistic Insights : Investigations into the mechanisms of action have revealed that these compounds may interact with multiple biological targets, including serotonin receptors and various kinases involved in cell signaling pathways.
- Structure-Activity Relationship (SAR) : Studies have emphasized the importance of specific functional groups, such as trifluoromethyl and thiophene rings, in enhancing biological activity. Modifications to these groups often lead to variations in potency and selectivity against different biological targets .
- Toxicological Assessments : Safety profiles are crucial for any potential therapeutic application. Initial toxicological assessments suggest a favorable safety margin for compounds within this class, although further studies are necessary to fully elucidate long-term effects and potential side effects .
Eigenschaften
IUPAC Name |
oxalic acid;1-thiophen-2-yl-2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2OS.C2H2O4/c19-18(20,21)15-4-1-3-14(11-15)12-22-6-8-23(9-7-22)13-16(24)17-5-2-10-25-17;3-1(4)2(5)6/h1-5,10-11H,6-9,12-13H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKGQGVUCDEPRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














